1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane
Description
1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of research and industry
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c13-10-4-2-1-3-9(10)5-11-6-12(14,7-11)8-11/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUOCFRSTOEFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Industrial production methods may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific targets. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with various biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
These compounds share the bicyclo[111]pentane core but differ in the substituents attached to the core The unique combination of fluorine and iodine in 1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[11
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
